

Laquinimod Method Validation: Precision & Key Parameters

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Compound Focus: Laquinimod

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The quantitative data below is from a 2006 study that developed and validated two LC-MS/MS methods for determining **laquinimod** in human plasma [1].

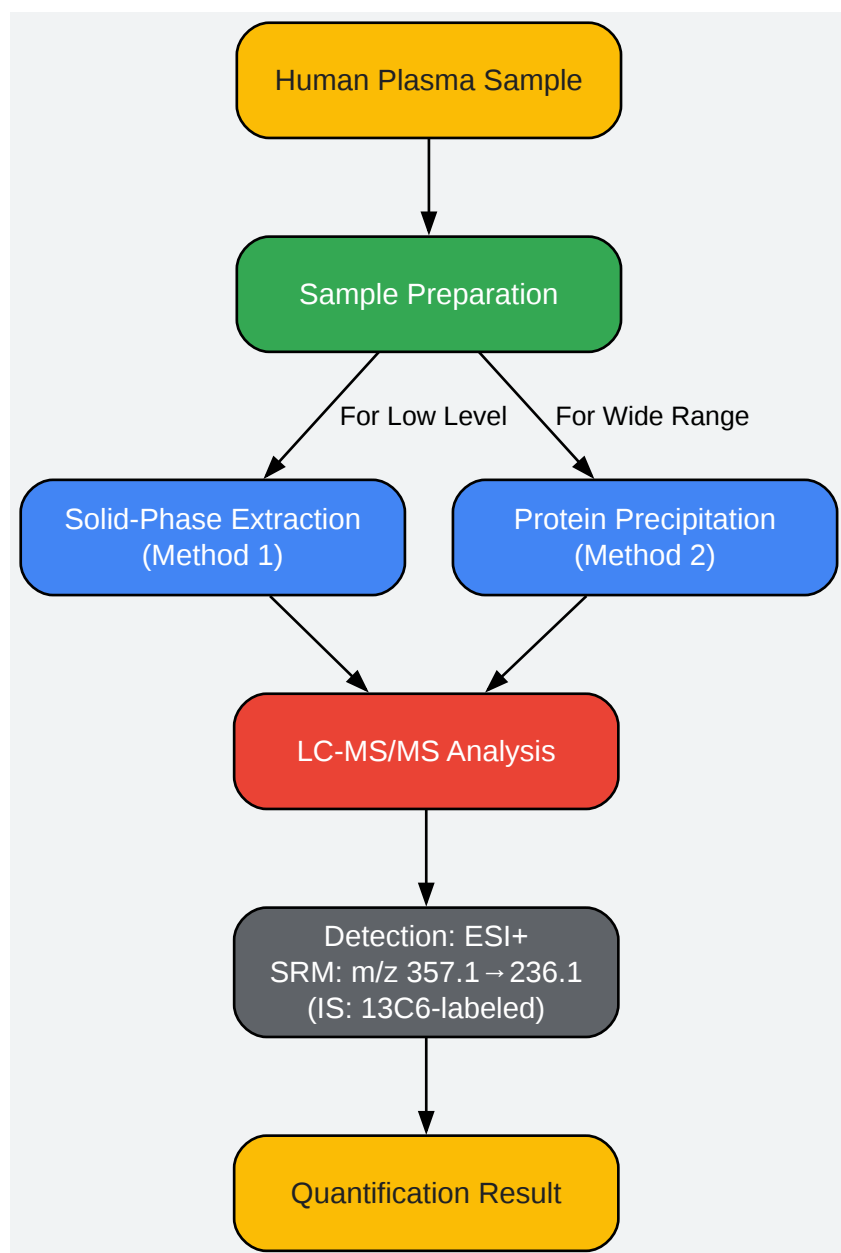
Table 1: Key Validation Parameters for Two Laquinimod LC-MS/MS Methods [1]

Parameter	Method 1 (Low Level)	Method 2 (Wide Range)
Dynamic Range	0.4 - 100 nmol/L	0.75 - 15000 nmol/L
Lower Limit of Quantification (LLOQ)	0.4 nmol/L	0.75 nmol/L
Intra-Day Precision (Range)	1.6% - 3.5%	1.6% - 3.5%
Inter-Day Precision (Range)	2.1% - 5.7%	2.1% - 5.7%
Extraction Recovery	90% - 97%	90% - 97%
Sample Preparation	Solid-Phase Extraction (SPE)	Protein Precipitation
Chromatography	Isocratic Elution	Fast Gradient Elution

Detailed Experimental Protocols

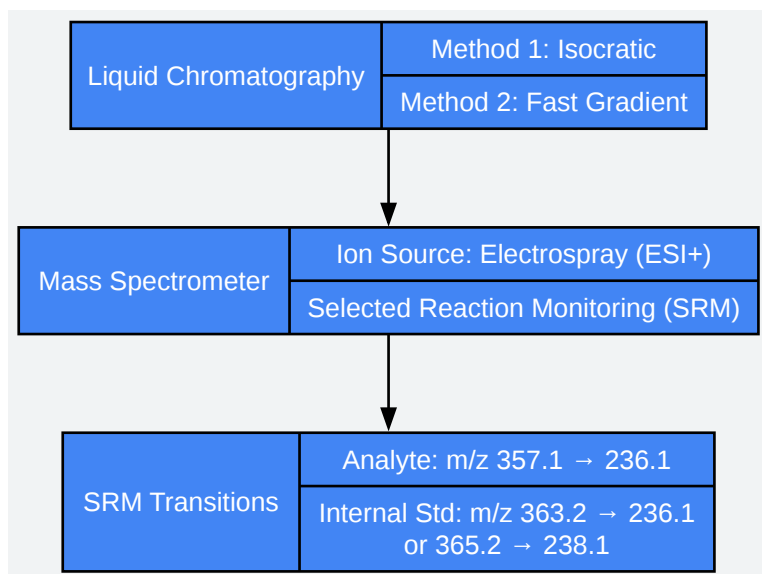
The following workflows and specifications are recreated based on the methodologies described in the search results [1].

1. Sample Preparation and Analysis Workflow The core process for both methods involves sample preparation followed by LC-MS/MS analysis. The key difference lies in the extraction technique.



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2. LC-MS/MS Instrument Configuration The analytical core of both methods is consistent, relying on tandem mass spectrometry.



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Frequently Asked Questions

Q1: What are the cited inter-day precision values for the laquinimod assays? The inter-day precision for both LC-MS/MS methods was reported to be between **2.1% and 5.7%** [1]. This data is summarized in Table 1 above.

Q2: My assay precision is outside the validated range. What should I check? While the source does not provide explicit troubleshooting, based on the method description, you should investigate:

- **Internal Standard Performance:** Ensure consistent recovery of the stable isotope ($^{13}\text{C}_6$)-labeled **laquinimod** internal standard, which is critical for assay precision [1].
- **Sample Preparation Consistency:** Check for variability in the solid-phase extraction or protein precipitation steps [1].
- **Chromatography:** Monitor for peak broadening or shifting retention times, which can affect integration and reproducibility [1].

Q3: What is the validated stability of laquinimod in plasma? **Laquinimod** in plasma was found to be stable for at least **3 months when stored at -20°C** [1].

Important Note on Method Applicability

The data provided originates from a **2006** publication [1]. Since the development of **laquinimod** has been discontinued for multiple sclerosis [2], newer or updated clinical assay protocols may not be available. Researchers are advised to use this information as a foundational guide and perform their own comprehensive validation to ensure suitability for current applications.

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References

1. development, validation and application of two methods in ... [pubmed.ncbi.nlm.nih.gov]
2. Laquinimod (Nerventra) [mstrust.org.uk]

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[<https://www.smolecule.com/products/b532492#laquinimod-inter-day-precision>]

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